

Protocol for Preclinical In Vivo Efficacy and Pharmacodynamic Studies of TOS-358

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Compound of Interest		
Compound Name:	As-358	
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Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3K α) catalytic subunit, p110 α , encoded by the PIK3CA gene. Developed by Totus Medicines, TOS-358 is currently under investigation in Phase 1/1b clinical trials for the treatment of various solid tumors harboring PIK3CA mutations (NCT05683418).[1] [2] This document provides detailed protocols for in vivo studies to evaluate the efficacy and pharmacodynamics of TOS-358 in preclinical cancer models.

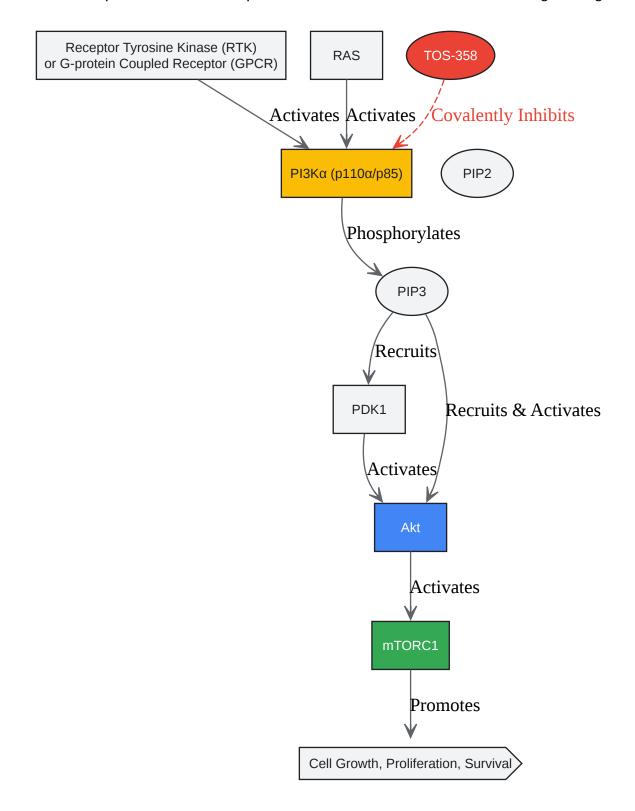
TOS-358 distinguishes itself from non-covalent PI3K α inhibitors by forming a covalent bond with both wild-type and mutant forms of PI3K α . This mechanism of action leads to profound and durable inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] Preclinical studies have demonstrated the superior efficacy of TOS-358 in over 30 patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models compared to reversible inhibitors.[2][5] A key differentiating feature of TOS-358 is its ability to achieve deep and sustained pathway inhibition without inducing significant hyperglycemia, a common dose-limiting toxicity associated with other PI3K α inhibitors.[2][5]

Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to a cysteine residue in the RAS binding domain of p110 α , effectively blocking the activation of the PI3K pathway.[6] The PI3K/Akt/mTOR pathway is a critical



signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Mutations in PIK3CA are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway. By covalently inhibiting both wild-type and mutant PI3K α , TOS-358 aims to provide a more complete and sustained blockade of this oncogenic signaling.





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Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and TOS-358 Inhibition.

Quantitative Data Summary

Preclinical data has demonstrated the potent and selective activity of TOS-358.

Parameter	Value	Reference
IC50 (Wild-Type PI3Kα)	2.2 nM	[4]
IC50 (H1047R Mutant PI3Kα)	4.1 nM	[4]
In Vivo Models Tested	>30 PDX and CDX models	[3][5]
Reported In Vivo Efficacy	Superior to non-covalent inhibitors	[2][3]
Hyperglycemia in Animal Models	No significant induction at efficacious doses (mice, rats, dogs)	[2][5]
Clinical Target Engagement	95% saturating target engagement at doses as low as 5 mg BID in patients	[7]

Experimental Protocols In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general framework for evaluating the anti-tumor efficacy of TOS-358 in mouse xenograft models. Specific cell lines or PDX models should be chosen based on their PIK3CA mutation status.

- 1. Animal Models and Cell Lines/PDX Models:
- Animals: Female athymic nude mice or NOD-scid gamma (NSG) mice, 6-8 weeks old.
- Cell Lines: Use human cancer cell lines with known PIK3CA mutations (e.g., MCF7 (E545K), T47D (H1047R) for breast cancer; FaDu (KRAS amplified) for head and neck cancer).[6]



 PDX Models: Establish patient-derived xenografts from tumors with confirmed PIK3CA mutations.

2. Tumor Implantation:

- For cell lines, subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
- For PDX models, implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank.[8]
- 3. Dosing and Administration:
- TOS-358 Formulation: Prepare a suspension of TOS-358 in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water).
- Dosing Regimen: Based on preclinical data for other covalent PI3K inhibitors, a starting dose
 of 30 mg/kg administered orally twice daily (BID) can be evaluated.[6] Dose-response
 studies should be conducted to determine the optimal dose.
- Control Groups: Include a vehicle control group and a positive control group (e.g., alpelisib at a clinically relevant dose).
- 4. Study Endpoints and Monitoring:
- Tumor Volume: Measure tumors twice weekly using calipers and calculate volume using the formula: (Length x Width²)/2.
- Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.
- Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI
 (%) = [1 (mean tumor volume of treated group / mean tumor volume of control group)] x
 100.
- Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if significant weight loss or signs of distress are observed.
- 5. Experimental Workflow:





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Diagram 2: Experimental Workflow for In Vivo Efficacy Studies.

Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to assess the in vivo target engagement and pathway inhibition of TOS-358.

1. Tissue Collection:

- At the end of the efficacy study, or in a separate satellite group of animals, collect tumor and blood samples at various time points after the final dose (e.g., 2, 6, 24 hours).
- For tumor tissue, snap-freeze a portion in liquid nitrogen for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).
- Collect blood via cardiac puncture into EDTA-coated tubes and process to plasma for pharmacokinetic analysis.

2. Western Blot Analysis:

- Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Antibody Incubation: Probe membranes with primary antibodies against key pathway
 proteins, including phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. Use a loading
 control such as β-actin or GAPDH to ensure equal protein loading.



- Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
- Quantification: Densitometrically quantify band intensities to determine the extent of pathway inhibition.
- 3. Immunohistochemistry (IHC):
- Tissue Processing: Embed formalin-fixed tumors in paraffin and section.
- Staining: Stain tissue sections with antibodies against phospho-Akt (Ser473) to visualize the spatial distribution of pathway inhibition within the tumor.
- Imaging and Analysis: Acquire images using a slide scanner and quantify staining intensity using image analysis software.
- 4. Glucose Monitoring:
- To confirm the lack of hyperglycemia, monitor blood glucose levels in a satellite group of animals at various time points after TOS-358 administration using a standard glucometer.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of TOS-358. These studies are essential to further characterize the anti-tumor activity and pharmacodynamic effects of this novel covalent PI3K α inhibitor and to support its continued clinical development. The unique mechanism of action and favorable preclinical safety profile of TOS-358 hold significant promise for the treatment of cancers driven by PIK3CA mutations.

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